molecular formula C32H33N5O10 B1666945 Idetrexed CAS No. 501332-69-0

Idetrexed

カタログ番号: B1666945
CAS番号: 501332-69-0
分子量: 647.6 g/mol
InChIキー: NVHRBQOZEMFKLD-CUYJMHBOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

イデトレキセドの合成には、中間体の調製とその後の特定の条件下での反応を含む、いくつかのステップが含まれます。詳細な合成経路と反応条件は機密情報であり、公表されていません。 イデトレキセドの工業生産は、最終製品の純度と効力を保証するために、厳格な条件下で行われます .

化学反応の分析

イデトレキセドは、以下を含むいくつかの種類の化学反応を起こします。

    酸化: この反応は、化合物に酸素を付加するか、水素を除去することで起こります。

    還元: この反応は、化合物に水素を付加するか、酸素を除去することで起こります。

    置換: この反応は、化合物の原子または原子群を別の原子または原子群と置き換えることで起こります。

これらの反応で使用される一般的な試薬や条件には、さまざまな酸化剤、還元剤、および反応を促進する触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の用途

イデトレキセドは、以下を含む幅広い科学研究の用途を持っています。

    化学: チミジル酸シンターゼ阻害と葉酸受容体標的化のメカニズムを研究するためのモデル化合物として使用されます。

    生物学: がん細胞の増殖と生存における葉酸受容体の役割を理解するための研究で用いられます。

    医学: 特に卵巣がんを含むさまざまながんの治療における潜在的な治療薬として研究されています。

    産業: 新しいがん治療法と薬物送達システムの開発に利用されています

科学的研究の応用

Idetrexed has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of thymidylate synthase inhibition and folate receptor targeting.

    Biology: Employed in research to understand the role of folate receptors in cancer cell proliferation and survival.

    Medicine: Investigated as a potential therapeutic agent for the treatment of various cancers, particularly ovarian cancer.

    Industry: Utilized in the development of new cancer therapies and drug delivery systems

作用機序

イデトレキセドは、DNA合成に不可欠な酵素であるチミジル酸シンターゼを阻害することで作用を発揮します。がん細胞で過剰発現しているα葉酸受容体を選択的に標的とすることで、イデトレキセドは正常組織を温存しながら細胞死を誘導します。 この選択的な標的化は、化合物の有効性と安全性プロファイルを向上させます .

類似の化合物との比較

イデトレキセドは、チミジル酸シンターゼ阻害とα葉酸受容体の選択的標的化を組み合わせた二重の作用機序においてユニークです。類似の化合物には以下のようなものがあります。

イデトレキセドの標的化と阻害を組み合わせた独自の性質は、特にα葉酸受容体の発現が高い腫瘍に対するがん治療薬としての有望な候補となっています .

類似化合物との比較

Idetrexed is unique in its dual mechanism of action, combining thymidylate synthase inhibition with selective targeting of the alpha folate receptor. Similar compounds include:

This compound’s unique combination of targeting and inhibition makes it a promising candidate for cancer therapy, particularly for tumors with high expression of the alpha folate receptor .

生物活性

Idetrexed, a novel small molecule compound, has emerged as a promising therapeutic agent in oncology, particularly for cancers that overexpress the alpha folate receptor (FRα). This article delves into its biological activity, clinical trial outcomes, case studies, and research findings.

This compound functions primarily as a thymidylate synthase inhibitor , which is crucial for DNA synthesis and repair. By targeting FRα, which is often overexpressed in various solid tumors, this compound selectively induces cytotoxicity in cancer cells while sparing normal tissues. This selectivity enhances its therapeutic potential against tumors such as ovarian cancer, triple-negative breast cancer, and mesothelioma .

Phase I Trials

A significant study conducted by the Institute of Cancer Research (ICR) and The Royal Marsden NHS Foundation Trust assessed this compound's safety and efficacy in a cohort of 109 patients with advanced solid tumors, including a subgroup of 25 platinum-resistant ovarian cancer patients. The results indicated:

  • Overall Response Rate (ORR) : 36% among patients with high or medium FRα expression.
  • Tumor Shrinkage : Observed in 9 out of 25 patients.
  • Common Adverse Events : Fatigue, nausea, diarrhea, and pneumonitis were primarily grade 1 and 2 .

The study demonstrated that this compound could achieve therapeutic concentrations necessary for tumor growth inhibition, with levels exceeding 600 nmol/L maintained for over 65 hours post-administration.

Phase II Trials

Following promising Phase I results, this compound has progressed to Phase II trials focusing on its efficacy in larger populations of ovarian cancer patients. The ongoing trials aim to confirm the findings from Phase I and explore the drug's potential in combination therapies .

Case Studies

Several case studies have highlighted this compound's effectiveness in specific patient cohorts:

  • Case Study 1 : A patient with high-grade serous ovarian cancer exhibited a significant reduction in tumor size after treatment with this compound, underscoring its potential as a targeted therapy.
  • Case Study 2 : In a cohort of breast cancer patients with FRα overexpression, this compound demonstrated notable efficacy compared to traditional therapies, suggesting broader applicability across different cancer types .

Research Findings

Research has consistently shown that this compound's mechanism of action aligns with the biological characteristics of FRα-overexpressing tumors. Notably:

  • Selective Uptake : this compound's ability to bind to FRα facilitates its uptake by tumor cells more than by normal cells, minimizing systemic toxicity.
  • Differential Toxicity Profile : Unlike traditional thymidylate synthase inhibitors that often cause myelosuppression, this compound exhibits a distinct toxicity profile that is manageable and primarily involves non-hematological adverse effects .

Summary of Clinical Findings

Study PhasePatient PopulationORR (%)Notable Adverse EventsComments
Phase I109 patients36Fatigue, nauseaSignificant tumor shrinkage observed in FRα-expressing cancers
Phase IIOngoingTBDTBDAimed at confirming Phase I results in larger cohorts

特性

IUPAC Name

(2R)-2-[[(4S)-4-carboxy-4-[[4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O10/c1-2-13-37(25-10-5-18-14-24-21(15-20(18)25)30(43)36-26(16-38)33-24)19-6-3-17(4-7-19)29(42)35-23(32(46)47)8-11-27(39)34-22(31(44)45)9-12-28(40)41/h1,3-4,6-7,14-15,22-23,25,38H,5,8-13,16H2,(H,34,39)(H,35,42)(H,40,41)(H,44,45)(H,46,47)(H,33,36,43)/t22-,23+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHRBQOZEMFKLD-CUYJMHBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(C1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN([C@H]1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701337116
Record name ONX-0801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

647.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501332-69-0
Record name BGC 945
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501332-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BGC 945
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501332690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONX-0801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDETREXED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q718FS1C7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Idetrexed
Reactant of Route 2
Idetrexed
Reactant of Route 3
Idetrexed
Reactant of Route 4
Idetrexed
Reactant of Route 5
Idetrexed
Reactant of Route 6
Idetrexed

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。